Ferronord
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Overview
Description
. It is a complex of ferrous (II) ions with glycine and sulfate, making it a highly bioavailable form of iron. This compound is particularly useful in medical applications due to its effectiveness in increasing iron levels in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferronord is synthesized by reacting ferrous sulfate with glycine under controlled conditions. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is stirred and heated to facilitate the formation of the ferrous glycine sulfate complex. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and stability of the final product .
Industrial Production Methods
In industrial settings, the production of ferrosanol involves large-scale reactors where the reactants are mixed and processed under stringent quality control measures. The process includes steps such as filtration, crystallization, and drying to obtain the final product in a form suitable for pharmaceutical use. The industrial production methods are designed to maximize yield and ensure consistency in the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ferronord undergoes several types of chemical reactions, including:
Oxidation: Ferrous ions in ferrosanol can be oxidized to ferric ions under certain conditions.
Reduction: Ferric ions can be reduced back to ferrous ions in the presence of reducing agents.
Substitution: The glycine ligand in ferrosanol can be substituted with other ligands in the presence of competing ligands.
Common Reagents and Conditions
Common reagents used in the reactions involving ferrosanol include oxidizing agents like hydrogen peroxide and reducing agents like ascorbic acid. The reactions are typically carried out in aqueous solutions, and the pH of the solution is adjusted to optimize the reaction conditions .
Major Products Formed
The major products formed from the reactions of ferrosanol depend on the type of reaction. For example, oxidation of ferrosanol results in the formation of ferric sulfate, while reduction leads to the regeneration of ferrous glycine sulfate .
Scientific Research Applications
Ferronord has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving iron complexes.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Widely used in the treatment of iron deficiency anemia and studied for its potential benefits in other medical conditions.
Industry: Used in the formulation of iron supplements and fortification of food products
Mechanism of Action
The primary mechanism of action of ferrosanol involves the absorption of ferrous ions in the gastrointestinal tract. Once absorbed, the ferrous ions are transported to the bone marrow, where they are incorporated into hemoglobin, the protein responsible for oxygen transport in the blood. The molecular targets of ferrosanol include transferrin receptors and various enzymes involved in iron metabolism .
Comparison with Similar Compounds
Similar Compounds
Ferrous sulfate: Another common iron supplement, but with lower bioavailability compared to ferrosanol.
Ferrous gluconate: Similar to ferrosanol but with different pharmacokinetic properties.
Ferric carboxymaltose: A parenteral iron supplement used in cases where oral iron supplements are not effective.
Uniqueness of Ferronord
This compound is unique due to its high bioavailability and effectiveness in treating iron deficiency anemia. Its complexation with glycine enhances its absorption and reduces gastrointestinal side effects, making it a preferred choice for many patients .
Properties
CAS No. |
17169-60-7 |
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Molecular Formula |
C2H5FeNO6S |
Molecular Weight |
226.98 g/mol |
IUPAC Name |
2-aminoacetate;hydrogen sulfate;iron(2+) |
InChI |
InChI=1S/C2H5NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h1,3H2,(H,4,5);;(H2,1,2,3,4)/q;+2;/p-2 |
InChI Key |
ZITFTYGHYGPDAV-UHFFFAOYSA-L |
SMILES |
[H+].C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |
Canonical SMILES |
C(C(=O)[O-])N.OS(=O)(=O)[O-].[Fe+2] |
Synonyms |
ferroglycine sulfate complex Orferon |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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